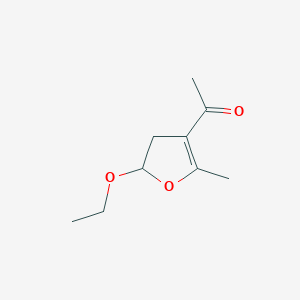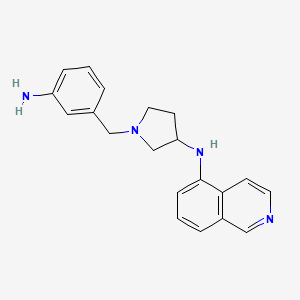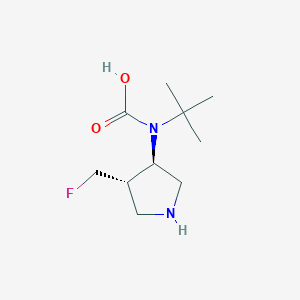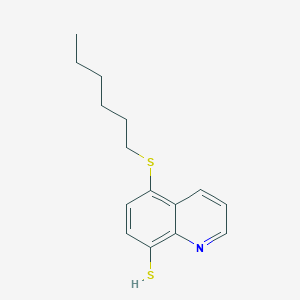![molecular formula C15H10Cl2O B12885810 2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran CAS No. 82158-53-0](/img/structure/B12885810.png)
2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloro(4-chlorophenyl)methyl)benzofuran is a chemical compound that belongs to the benzofuran family. . The structure of 2-(Chloro(4-chlorophenyl)methyl)benzofuran consists of a benzofuran ring with a chlorinated phenylmethyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-chlorophenyl)methyl)benzofuran can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . This method allows for the efficient formation of the benzofuran ring system with high yields and fewer side reactions .
Industrial Production Methods
Industrial production of 2-(Chloro(4-chlorophenyl)methyl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives . This method offers advantages such as reduced reaction times and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloro(4-chlorophenyl)methyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the chlorinated phenylmethyl group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Chloro(4-chlorophenyl)methyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The compound’s ability to modulate these pathways contributes to its biological activities and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Chloro(4-chlorophenyl)methyl)benzofuran include other benzofuran derivatives with different substituents on the benzofuran ring. Examples include:
Benzene-sulfonamide-based benzofuran derivatives: These compounds have shown potential as anticancer agents by inhibiting specific molecular pathways.
Psoralen and 8-methoxypsoralen: These benzofuran derivatives are used in the treatment of skin diseases such as cancer and psoriasis.
Uniqueness
The uniqueness of 2-(Chloro(4-chlorophenyl)methyl)benzofuran lies in its specific chemical structure, which imparts distinct biological activities and chemical properties
Propiedades
Número CAS |
82158-53-0 |
|---|---|
Fórmula molecular |
C15H10Cl2O |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
2-[chloro-(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15H |
Clave InChI |
OMCSCCPZCSQESB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)



![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)




![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

